(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid
Overview
Description
®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often involves the use of continuous flow reactors to enhance efficiency and scalability. The use of flow microreactor systems allows for better control over reaction conditions and improved yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine can be replaced by other nucleophiles.
Oxidation and Reduction: While the Boc group itself is stable under oxidative and reductive conditions, the phenethyl and pyrrolidine moieties can undergo such transformations depending on the reagents used.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol
Substitution: Various nucleophiles in the presence of a base like DMAP or sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can yield a variety of substituted amines.
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the preparation of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, especially those involving peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The primary function of ®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid is to serve as a protecting group for amines. The Boc group stabilizes the amine by reducing its nucleophilicity, thereby preventing unwanted side reactions during synthesis. The mechanism involves the formation of a carbamate linkage between the Boc group and the amine, which can be cleaved under acidic conditions to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
Fmoc (9-Fluorenylmethyloxycarbonyl): Another protecting group used for amines, particularly in peptide synthesis.
Cbz (Carbobenzyloxy): A protecting group that is stable under both acidic and basic conditions but requires hydrogenolysis for removal.
Uniqueness
®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-13-7-11-18(19,15(20)21)12-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLLHYVBNNPLET-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428017 | |
Record name | (R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217805-48-5 | |
Record name | (R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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